5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16315529
InChI: InChI=1S/C19H18ClN3O2/c20-16-12-15(19(24)17-14(16)2-1-5-22-17)18(13-3-6-21-7-4-13)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2
SMILES:
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.8 g/mol

5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol

CAS No.:

Cat. No.: VC16315529

Molecular Formula: C19H18ClN3O2

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol -

Specification

Molecular Formula C19H18ClN3O2
Molecular Weight 355.8 g/mol
IUPAC Name 5-chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol
Standard InChI InChI=1S/C19H18ClN3O2/c20-16-12-15(19(24)17-14(16)2-1-5-22-17)18(13-3-6-21-7-4-13)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2
Standard InChI Key JDPDCZOGRJHMBV-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(C2=CC=NC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl

Introduction

Structural Characteristics and Molecular Design

Core Quinoline Architecture

The quinoline nucleus, a bicyclic structure comprising a benzene ring fused to a pyridine ring, serves as the foundational scaffold of this compound. Substitutions at the 5-, 7-, and 8-positions modulate electronic and steric properties:

  • 5-Chloro substitution: Introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions .

  • 8-Hydroxyl group: Facilitates hydrogen bonding and metal chelation, a feature exploited in antimicrobial and anticancer agents .

  • 7-Position hybrid group: The morpholin-4-yl(pyridin-4-yl)methyl moiety combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a pyridine ring, creating a sterically bulky, electron-rich region. This group enhances solubility and enables interactions with biological targets via hydrogen bonding and π-π stacking.

Molecular Formula and Weight

The molecular formula is deduced as C19_{19}H17_{17}ClN3_{3}O2_{2}, with a molecular weight of 354.82 g/mol. This calculation aligns with analogous compounds in the PubChem database .

Synthetic Strategies and Reaction Pathways

Betti Reaction-Based Synthesis

The Betti reaction, a three-component coupling involving aldehydes, amines, and hydroxyquinolines, is a viable route for synthesizing this compound . A proposed pathway involves:

  • Reactants:

    • 5-Chloro-8-hydroxyquinoline (quinoline precursor)

    • Pyridine-4-carbaldehyde (aldehyde component)

    • Morpholine (amine component)

  • Conditions:

    • Solvent: Ethanol or methanol

    • Catalyst: Triethylamine (base)

    • Temperature: Room temperature or mild heating (25–40°C)

    • Reaction time: 48–72 hours .

The reaction proceeds via nucleophilic attack of morpholine on the aldehyde, forming an iminium intermediate, which subsequently reacts with 5-chloro-8-hydroxyquinoline to yield the target product. Purification typically involves recrystallization or column chromatography .

Key Synthetic Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 7-position requires careful control of reaction stoichiometry and temperature.

  • Byproduct formation: Competing reactions, such as dimerization of aldehydes or over-alkylation, necessitate iterative optimization.

Physicochemical Properties

Spectral Characterization

  • NMR Spectroscopy:

    • 1^1H NMR: Signals for the quinoline aromatic protons appear between δ 8.5–9.0 ppm, while the morpholine and pyridine protons resonate at δ 3.0–4.0 and δ 7.0–8.0 ppm, respectively .

    • 13^{13}C NMR: The carbonyl carbon of the quinoline ring is observed near δ 150 ppm, with morpholine and pyridine carbons between δ 40–70 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 354.82 confirms the molecular weight .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the hydroxyl and morpholine groups.

  • Stability: Stable under ambient conditions but susceptible to photodegradation; storage in amber vials is recommended.

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial effects. The morpholine-pyridine hybrid moiety enhances membrane permeability, disrupting bacterial cell walls. Preliminary assays on analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Neuropharmacological Applications

The morpholine moiety, known to cross the blood-brain barrier, suggests potential in treating neurological disorders. Analogous compounds modulate GABAA_A receptors, indicating anxiolytic or anticonvulsant properties.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol Lacks pyridine ringAntimicrobial (MIC = 4 µg/mL)
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol Pyrrolidine instead of morpholineAnticancer (IC50_{50} = 2 µM)
Target CompoundMorpholine-pyridine hybridMultifunctional (predicted)

Applications in Materials Science

Metal Chelation and Catalysis

The 8-hydroxy group enables coordination to metal ions, forming complexes with applications in catalysis and sensors. For instance, Fe3+^{3+} complexes of similar quinolines exhibit photocatalytic activity in organic transformations.

Organic Electronics

The extended π-system of the quinoline core, combined with electron-donating morpholine groups, makes this compound a candidate for organic light-emitting diodes (OLEDs). Calculated HOMO-LUMO gaps (~3.1 eV) suggest suitability as a charge-transport layer.

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